

PSI-353661: A Potent Nucleotide Prodrug for Hepatitis C Virus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficacy of **PSI-353661** Against Clinically Relevant HCV Isolates for Researchers, Scientists, and Drug Development Professionals.

PSI-353661 is a novel phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate, designed for the treatment of Hepatitis C Virus (HCV) infection. This guide provides an in-depth comparison of its antiviral efficacy against various HCV genotypes and key resistant variants, alongside other notable HCV polymerase inhibitors.

Comparative Antiviral Activity

PSI-353661 demonstrates potent and broad-spectrum activity against multiple HCV genotypes. Its efficacy, along with its diastereomer PSI-352938, is compared with the benchmark nucleotide analog inhibitor sofosbuvir and another investigational drug, RG7128. The data presented below is collated from various in vitro studies using HCV replicon systems. It is important to note that direct comparisons should be interpreted with caution as experimental conditions may vary between studies.

Table 1: In Vitro Efficacy (EC₅₀/EC₉₀ in μM) of PSI-353661 and Comparators Against Wild-Type HCV Genotypes

Compound	Genotype 1a	Genotype 1b	Genotype 2a	Genotype 3a	Genotype 4a
PSI-353661	-	EC ₅₀ : 0.003 ± 0.0014[1]	-	-	-
PSI-352938*	EC50: 0.20	EC50: 0.13	EC50: 0.14	-	-
Sofosbuvir (PSI-7977)	EC50: 0.048	EC50: 0.016	EC ₅₀ : 0.032[2]	-	EC ₅₀ : 0.130[2]
RG7128 (PSI-6130)	-	-	-	-	-

^{*}PSI-352938 is a diastereomer of **PSI-353661**.

Table 2: In Vitro Efficacy (EC₅₀/EC₉₀ in μM) Against Key

Resistance-Associated Variant (S282T)

Compound	Wild-Type (Genotype 1b)	S282T Mutant (Genotype 1b)	Fold Change in EC50
PSI-353661	Potent	Potent (equipotent to WT)[3]	~1
Sofosbuvir (PSI-7977)	EC90: 0.42 μM	EC ₉₀ : 7.8 μM	18.6
RG7128 (PSI-6130)	-	3-8 fold resistance	3-8

Biochemical Potency

The antiviral activity of nucleotide prodrugs is dependent on their intracellular conversion to the active triphosphate form. **PSI-353661** and PSI-352938 are both metabolized to the same active triphosphate, PSI-352666. The following table compares the in vitro inhibitory activity of this active metabolite against the HCV NS5B RNA-dependent RNA polymerase.

Table 3: Biochemical Potency (IC₅₀ in μM) of Active Triphosphate Metabolites Against HCV NS5B

Polymerase

Active Triphosphat e	Genotype 1b	Genotype 2a	Genotype 3a	Genotype 4a	S282T Mutant
PSI-352666	1.0 ± 0.2	4.7 ± 0.6	1.3 ± 0.5	4.2 ± 0.8	Equally active against WT and S282T[4]

Experimental Protocols

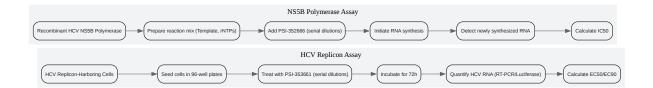
The following are generalized protocols for the key in vitro assays used to determine the efficacy of anti-HCV compounds.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

- Cell Culture: Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b, 1a, or 2a) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
- Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound for 72 hours.
- Quantification of HCV RNA: Replicon RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay targeting a specific region of the HCV genome or through a reporter gene (e.g., luciferase) engineered into the replicon.
- Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC₅₀) and 90% (EC₉₀) is calculated by non-linear regression analysis of the dose-response curve. Cytotoxicity is concurrently assessed using an assay such as the MTS assay to determine the 50% cytotoxic concentration (CC₅₀).

HCV NS5B Polymerase Assay



This biochemical assay directly measures the inhibition of the HCV RNA-dependent RNA polymerase (NS5B).

- Enzyme and Template: Recombinant HCV NS5B polymerase from the desired genotype is used. A homopolymeric template/primer such as poly(C)/oligo(G) or a heteropolymeric RNA template is utilized.
- Reaction Mixture: The assay is performed in a reaction buffer containing the NS5B enzyme, the RNA template/primer, ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP, and MgCl₂.
- Inhibition Assay: The test compound in its active triphosphate form (e.g., PSI-352666) is added to the reaction mixture at various concentrations.
- Product Detection: The reaction is allowed to proceed at 30°C and then stopped. The newly synthesized RNA is captured, and the incorporated labeled nucleotide is quantified using a scintillation counter or fluorescence reader.
- Data Analysis: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC₅₀) is determined from the dose-response curve.

Visualizing the Science

To better illustrate the experimental processes and the mechanism of action of **PSI-353661**, the following diagrams are provided.

Click to download full resolution via product page

Figure 1. Experimental workflow for assessing the antiviral efficacy of **PSI-353661**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PSI-353661, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor PSI-353661 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PSI-353661: A Potent Nucleotide Prodrug for Hepatitis C Virus Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400249#psi-353661-efficacy-against-clinically-relevant-hcv-isolates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com